N-(6-chloropyridazin-3-yl)hexanamide
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Description
N-(6-chloropyridazin-3-yl)hexanamide, also known as GSK3 inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), a key enzyme involved in several cellular processes, including glycogen metabolism, gene expression, and cell signaling.
Scientific Research Applications
Corrosion Inhibition
One significant application of N-(6-chloropyridazin-3-yl)hexanamide derivatives is in the field of corrosion inhibition, particularly for protecting mild steel in acidic environments. Studies have demonstrated that these compounds exhibit mixed-type inhibitory effects, slowing both anodic and cathodic reactions involved in metal corrosion. Their efficiency improves with higher concentrations, attributed to increased surface adsorption and the formation of protective films on the metal surface. These derivatives interact chemically with the metal, suggesting both physisorption and chemisorption processes are involved. The effectiveness of these compounds as corrosion inhibitors makes them valuable in industrial applications where metal preservation is critical (Mashuga, Olasunkanmi, & Ebenso, 2017); (Olasunkanmi, Mashuga, & Ebenso, 2018).
Molecular Interactions and Surface Protection
Further investigations into the molecular behavior of these derivatives have shown that they can form strong adsorptive interactions with metal surfaces, such as iron, in orientations that maximize their protective capabilities. Quantum chemical calculations and molecular dynamic simulations support the experimental findings, revealing that the pyridazine ring plays a crucial role in the adsorption process, which is key to their function as corrosion inhibitors (Olasunkanmi, Mashuga, & Ebenso, 2018).
Synthesis and Structural Analysis
The synthesis and structural elucidation of pyridazine derivatives, including those related to N-(6-chloropyridazin-3-yl)hexanamide, have been extensively studied. These efforts aim to understand their chemical properties and potential applications further. For instance, research on synthesizing and analyzing the structure of these compounds through various techniques, such as X-ray diffraction, has provided insights into their molecular configurations, which are essential for their application in corrosion inhibition and possibly in medicinal chemistry (Sallam et al., 2021).
Environmental Impact and Eco-Friendliness
The development of eco-friendly corrosion inhibitors is a growing research area, with pyridazine derivatives being explored for their green and efficient inhibition properties for metals in corrosive environments. Studies suggest that these compounds are promising candidates for environmentally friendly corrosion prevention strategies, combining efficacy with minimal environmental impact (Luo et al., 2020).
properties
IUPAC Name |
N-(6-chloropyridazin-3-yl)hexanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-2-3-4-5-10(15)12-9-7-6-8(11)13-14-9/h6-7H,2-5H2,1H3,(H,12,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWVJLXWPDWEBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1=NN=C(C=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647526 |
Source
|
Record name | N-(6-Chloropyridazin-3-yl)hexanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chloropyridazin-3-yl)hexanamide | |
CAS RN |
868948-14-5 |
Source
|
Record name | N-(6-Chloropyridazin-3-yl)hexanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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